
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (AMPT) is a thiosemicarbazone compound that has gained significant attention in scientific research due to its potential applications in medicine, particularly in cancer treatment. AMPT is a derivative of pyridine and is synthesized through a multi-step process involving the reaction of various chemical agents.
作用機序
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone exerts its cytotoxic effects on cancer cells by inhibiting the enzyme ribonucleotide reductase (RR), which is essential for DNA synthesis. By inhibiting RR, 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone disrupts the production of nucleotides, which are the building blocks of DNA. This disruption ultimately leads to DNA damage and cell death.
Biochemical and physiological effects:
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has been shown to have anti-inflammatory and antioxidant properties. 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has also been shown to inhibit the replication of viruses, making it a potential candidate for antiviral therapy.
実験室実験の利点と制限
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has several advantages as a research tool. It is relatively easy to synthesize and is readily available. 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, there are also limitations to its use. 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone is toxic to both cancer and normal cells, which can make it difficult to use in experiments involving cell cultures. In addition, 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research involving 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone. One area of interest is the development of new synthetic methods for 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone that are more efficient and cost-effective. Another area of interest is the identification of new targets for 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone that could enhance its efficacy in cancer treatment. Additionally, further research is needed to better understand the mechanisms of action of 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone and its potential applications in other areas of medicine, such as antiviral therapy.
合成法
The synthesis of 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone involves the reaction of 3-amino-4-methylpyridine-2-carboxaldehyde with thiosemicarbazide in the presence of an acid catalyst. The resulting product is then purified through recrystallization to obtain pure 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone. The synthesis of 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has been extensively studied for its potential applications in cancer treatment. Research has shown that 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has cytotoxic effects on cancer cells, particularly in breast and prostate cancer. 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
特性
CAS番号 |
143621-37-8 |
|---|---|
製品名 |
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone |
分子式 |
C8H11N5S |
分子量 |
209.27 g/mol |
IUPAC名 |
[(E)-(3-amino-4-methylpyridin-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H11N5S/c1-5-2-3-11-6(7(5)9)4-12-13-8(10)14/h2-4H,9H2,1H3,(H3,10,13,14)/b12-4+ |
InChIキー |
FYAKAEANAJIHHV-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C(=NC=C1)/C=N/NC(=S)N)N |
SMILES |
CC1=C(C(=NC=C1)C=NNC(=S)N)N |
正規SMILES |
CC1=C(C(=NC=C1)C=NNC(=S)N)N |
同義語 |
3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone 3-AMPCT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)

![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)
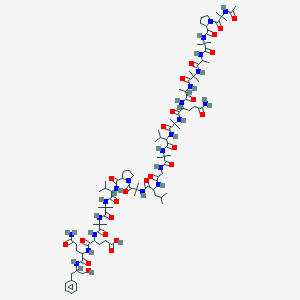

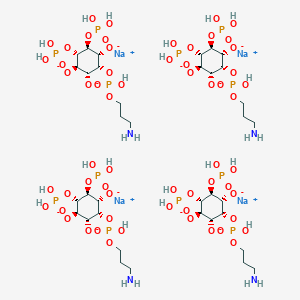
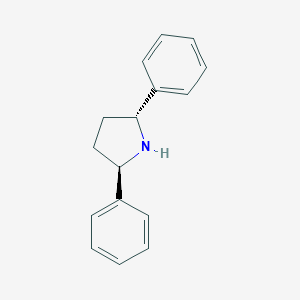
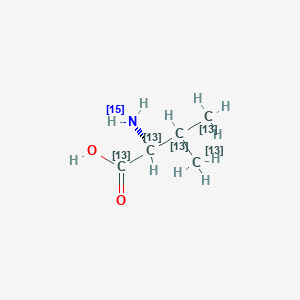
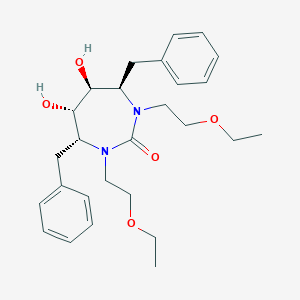
![Pyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B136328.png)



